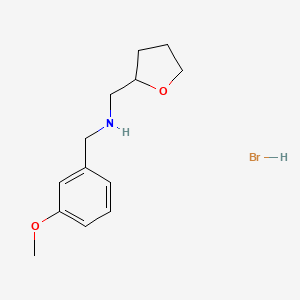

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Description

This compound is a secondary amine featuring a 3-methoxybenzyl group and a tetrahydrofuran-2-ylmethyl moiety, formulated as a hydrobromide salt. The methoxy (-OCH₃) substituent on the benzyl ring is electron-donating, enhancing the basicity of the amine nitrogen compared to electron-withdrawing groups. The hydrobromide salt improves aqueous solubility, making it suitable for pharmaceutical or agrochemical applications requiring bioavailability .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.BrH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHXOIOEUMTXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2CCCO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves the following steps:

Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the catalytic hydrogenation of furfural to produce tetrahydrofuran-2-ylmethyl intermediates.

Coupling with 3-Methoxybenzylamine: The tetrahydrofuran-2-ylmethyl intermediate is then coupled with 3-methoxybenzylamine through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid (HBr) to the amine product to form the hydrobromide salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and yield. The use of robust catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or tetrahydrofuran-2-ylmethyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaH in DMF, various alkyl halides or acyl chlorides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted benzyl or tetrahydrofuran derivatives.

Scientific Research Applications

Structure and Synthesis

The synthesis of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves:

- Formation of Tetrahydrofuran Intermediate : Catalytic hydrogenation of furfural produces the tetrahydrofuran-2-ylmethyl intermediate.

- Coupling Reaction : The intermediate is coupled with 3-methoxybenzylamine using nucleophilic substitution, often in the presence of sodium hydride (NaH) and dimethylformamide (DMF).

- Hydrobromide Salt Formation : Addition of hydrobromic acid (HBr) to the amine product yields the final hydrobromide salt.

Chemistry

The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research has focused on its potential biological activities, particularly:

- Antimicrobial Properties : Investigations into its efficacy against various microbial strains.

- Anticancer Activities : Studies examining its effects on cancer cell lines, assessing cytotoxicity and mechanisms of action.

Medicine

This compound is explored for therapeutic applications, particularly in drug development targeting pain relief and inflammation management due to its FAAH inhibition properties.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials that exhibit unique properties due to its structural characteristics.

Case Study 1: FAAH Inhibition

A study investigating the pharmacokinetics of related compounds found that N-3-methoxybenzyl-palmitamide exhibited slow absorption and elimination rates in animal models, suggesting potential for prolonged therapeutic effects when applied in similar contexts as this compound.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in specific cancer cell lines while sparing normal cells, indicating a selective anticancer mechanism that warrants further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key differences in substituents, salt forms, and properties among analogs:

Key Observations:

- Methoxy vs. Fluoro: The methoxy group in the target compound reduces lipophilicity (LogP = 1.8) compared to fluoro-substituted analogs (LogP ~2.0–2.1), likely due to its polarity and hydrogen-bonding capacity .

- Positional Effects: Para-fluoro substitution () slightly increases solubility over meta-fluoro (), possibly due to reduced steric hindrance. Ortho-fluoro () exhibits lower solubility due to steric effects.

- Salt Form: Hydrobromide salts (target, ) show 2–3× higher solubility than free-base analogs (), critical for formulation in aqueous systems.

Stability and Reactivity

- Hydrobromide vs. Hydrochloride: Hydrobromide salts (target, ) are less hygroscopic than hydrochlorides (e.g., ’s hydrochloride analog), improving long-term stability .

- Steric Hindrance: Ortho-substituted compounds (e.g., ) exhibit lower reactivity in nucleophilic reactions due to steric crowding, whereas meta- and para-substituted derivatives retain accessibility .

Biological Activity

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a compound of growing interest in pharmacological research. Its unique structure suggests potential biological activities, particularly in the areas of neuropharmacology and anti-inflammatory responses. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzyl group substituted with a methoxy group and a tetrahydrofuran moiety, which may influence its interaction with biological targets. The presence of the hydrobromide salt form enhances its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with benzyl and tetrahydrofuran moieties have shown cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some derivatives have been found to modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The presence of functional groups similar to those in this compound suggests possible anti-inflammatory effects.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of various tetrahydrofuran derivatives on human tumor cell lines. The results indicated that certain compounds exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability .

- Neuroprotective Mechanisms : Research on related compounds has demonstrated their ability to enhance synaptic plasticity and improve cognitive functions in animal models. These findings suggest that this compound may have similar neuroprotective roles .

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of tetrahydrofuran derivatives revealed significant inhibition of pro-inflammatory cytokines in vitro. This suggests therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may interact with specific receptors involved in neuroprotection and inflammation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes linked to tumor progression and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.